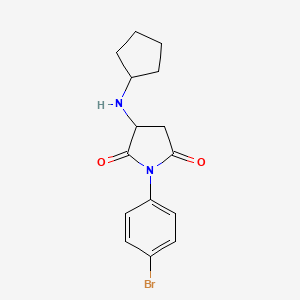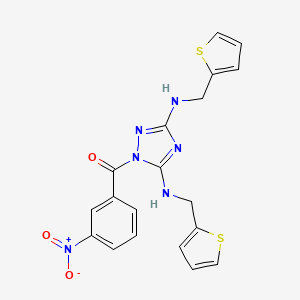
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione
描述
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, also known as BCT-197, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCT-197 is a potent inhibitor of the inflammatory mediator, TGF-β1, which plays a crucial role in the pathogenesis of various diseases.
作用机制
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a potent inhibitor of the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of various diseases. TGF-β1 is a cytokine that regulates cell growth, differentiation, and apoptosis. In pathological conditions, such as fibrosis and cancer, TGF-β1 signaling is dysregulated, leading to the activation of fibroblasts and the accumulation of extracellular matrix proteins.
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, leading to the inhibition of fibroblast activation and extracellular matrix deposition.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been shown to have significant biochemical and physiological effects in various disease models. In a mouse model of pulmonary fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition. In a mouse model of liver fibrosis, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.
实验室实验的优点和局限性
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of the TGF-β1 signaling pathway. This specificity allows for the targeted inhibition of fibroblast activation and extracellular matrix deposition, which are crucial processes in the pathogenesis of fibrosis and cancer.
One limitation of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is that it has poor solubility in water, which can make it difficult to administer in vivo. Another limitation is that it has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and renal fibrosis. Another direction is to develop more potent and specific inhibitors of the TGF-β1 signaling pathway, which may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione inhibits the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of fibrosis and cancer. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has significant biochemical and physiological effects in various disease models, but it also has limitations for lab experiments. There are several future directions for the study of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, which may lead to the development of more effective therapies for fibrosis and cancer.
科学研究应用
1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary fibrosis, liver fibrosis, and cancer. In a preclinical study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in lung fibrosis, inflammation, and collagen deposition in a mouse model of pulmonary fibrosis.
In another study, 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione was shown to inhibit the TGF-β1 signaling pathway in a mouse model of liver fibrosis. 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione treatment led to a significant reduction in liver fibrosis and inflammation, as well as an improvement in liver function.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYISCUOSLSQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231108.png)
![ethyl 4-(3-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4231114.png)

![ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4231130.png)
![1-(4-bromophenyl)-3-[(3,5-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231131.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4231134.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B4231137.png)
![N-[({4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]butanamide hydrochloride](/img/structure/B4231148.png)
![3-amino-N-benzyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4231161.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4231178.png)
![2-[3-allyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4231179.png)
![2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4231183.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4231192.png)